molecular formula C10H13BrClN B1449058 (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 2061996-69-6

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No. B1449058
M. Wt: 262.57 g/mol
InChI Key: OGJCTIOLCPDGAX-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Bromo-Tetralin involves several steps, including bromination of tetralin and subsequent conversion of the bromo compound to the amine hydrochloride salt. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-Tetralin is crucial for understanding its properties and interactions. It adopts a conformational equilibrium due to rotation around the single bonds. Key structural features include the tetralin ring, the bromine substituent, and the amino group. Computational methods (such as density functional theory) and spectroscopic techniques (e.g., vibrational circular dichroism) have been employed to elucidate its 3D structure .

Scientific Research Applications

Dehydrohalogenation and Synthetic Chemistry

In the field of synthetic chemistry, a study by Juneja & Dannenberg (1975) explored the dehydrohalogenation of related compounds, contributing to the understanding of reaction mechanisms in organic synthesis.

Beta3-Adrenoceptor-Mediated Effects

Research by Bardou et al. (1998) investigated the beta3-adrenoceptor-mediated effects on human colonic motility using related compounds, expanding our knowledge of gastrointestinal pharmacology.

Biocatalytic Asymmetric Synthesis

The asymmetric synthesis of chiral β-adrenergic receptor blockers using biocatalysts was explored by Taşdemir et al. (2020), demonstrating the potential for environmentally friendly and efficient pharmaceutical synthesis.

Development of Bronchodilators

In the development of new bronchodilators, Sugihara et al. (1977) synthesized related compounds to minimize cardiovascular side effects in respiratory treatments.

Antimicrobial Applications

The antimicrobial activities of compounds structurally related to (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride were investigated by Sherkar & Bhandarkar (2015), indicating potential for new antimicrobial agents.

Synthesis of Optically Active Anthracyclinones

Research by Suzuki et al. (1986) involved the synthesis of optically active anthracyclinones using related compounds, contributing to the field of medicinal chemistry.

Fluorescence Derivatisation in Bioassays

The use of related compounds for fluorescence derivatisation in biological assays was examined by Frade et al. (2007), enhancing detection techniques in biochemical research.

Anticancer Agent Synthesis

The synthesis of compounds for anticancer evaluation was explored by Gouhar & Raafat (2015), showing the potential of these compounds in cancer treatment research.

properties

IUPAC Name

(1R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCTIOLCPDGAX-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 3
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 4
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Reactant of Route 6
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.